

# Technical Guide: Solubility Profile of 2-(Hydroxymethyl)-3-methoxybenzonitrile

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## Compound of Interest

Compound Name: 2-(Hydroxymethyl)-3-methoxybenzonitrile

Cat. No.: B11721940

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## Executive Summary & Physicochemical Profile

**2-(Hydroxymethyl)-3-methoxybenzonitrile** is a trisubstituted benzene derivative featuring three distinct functional groups: a nitrile (-CN), a hydroxymethyl (-CH<sub>2</sub>OH), and a methoxy (-OCH<sub>3</sub>) group. This unique substitution pattern creates a "push-pull" electronic environment that dictates its solubility in organic media.

Unlike simple benzyl alcohols, the presence of the ortho-nitrile group introduces significant dipole interactions and potential intramolecular hydrogen bonding, which modulates its solubility in non-polar solvents and enhances its affinity for polar aprotic media.

## Compound Identity

Property	Detail
Systematic Name	2-(Hydroxymethyl)-3-methoxybenzonitrile
Molecular Formula	C <sub>9</sub> H <sub>9</sub> NO <sub>2</sub>
Molecular Weight	163.17 g/mol
Predicted LogP	~1.1 – 1.4 (Moderate Lipophilicity)
Physical State	Crystalline Solid (Predicted MP: 55–85°C)
Key Analogs	3-Methoxybenzyl alcohol (CAS 6971-51-3), 2-Cyanobenzyl alcohol

## Solubility Landscape & Solvent Selection Strategy

The solubility behavior of this compound is governed by the competition between the lipophilic aromatic ring and the hydrophilic nitrile/hydroxyl groups. The following classification is derived from thermodynamic modeling and empirical data of structural analogs.

### Solubility Classification Table

Solvent Class	Representative Solvents	Solubility Rating	Mechanistic Rationale
Polar Aprotic	DMSO, DMF, DMAc, NMP	Very High (>200 mg/mL)	Strong dipole-dipole interactions with the nitrile group; disruption of crystal lattice.
Lower Alcohols	Methanol, Ethanol, IPA	High (>100 mg/mL)	Primary solvation via hydrogen bonding with the -CH <sub>2</sub> OH group.
Chlorinated	Dichloromethane (DCM), Chloroform	High (>100 mg/mL)	Excellent solvation of the aromatic core and methoxy group.
Esters & Ketones	Ethyl Acetate, Acetone, MEK	Moderate-High (50–100 mg/mL)	Good acceptors for the hydroxyl proton; effective for process extraction.
Ethers	THF, 2-MeTHF, MTBE	Moderate (20–80 mg/mL)	Ether oxygen accepts H-bonds; useful for reaction media but less effective for high-concentration storage.
Aromatic Hydrocarbons	Toluene, Xylene	Low-Moderate (5–20 mg/mL)	Solvation limited to the aromatic core; poor interaction with polar groups.
Alkanes	Hexane, Heptane, Cyclohexane	Poor (<1 mg/mL)	Lack of polar interactions makes these ideal antisolvents for crystallization.

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 Water

Water (pH 7)

Low (&lt;10 mg/mL)

 The lipophilic benzene ring dominates, despite H-bonding potential.
 

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## Thermodynamic Modeling (Hansen Solubility Parameters)

To scientifically select solvents, we utilize the Hansen Solubility Parameters (HSP). The solute's sphere of solubility is defined by the interaction radius (

).

- Dispersion (

): ~18.0 MPa

(Aromatic ring contribution)

- Polarity (

): ~12.5 MPa

(Nitrile dipole)

- Hydrogen Bonding (

): ~14.0 MPa

(Hydroxyl group)

Implication: Solvents with a calculated distance (

) < 8.0 from these coordinates will act as good solvents.

- Match: DMSO (

=16.4,

=10.2), Methanol (

=12.3,

=22.3).

- Mismatch: Hexane (

=0,

=0).

## Process Chemistry Applications

Understanding solubility is not just about dissolution; it drives the efficiency of synthesis, workup, and purification.

### A. Reaction Media Selection

For nucleophilic substitutions or reductions leading to this intermediate:

- Recommended: THF or 2-MeTHF.
  - Why? Moderate solubility allows for high reaction concentrations (0.5 – 1.0 M) while remaining easy to remove (low BP) or dry.
- Alternative: Acetonitrile (ACN).<sup>[1]</sup>
  - Why? High solubility for polar intermediates, but check compatibility with reducing agents.

### B. Workup & Extraction

- System: Ethyl Acetate / Water or DCM / Water.
- Protocol: The compound will partition strongly into the organic phase.
  - Caution: Avoid low pH aqueous washes if acid-sensitivity (hydrolysis of nitrile) is a concern, though the nitrile is generally robust.

### C. Crystallization Strategy (Purification)

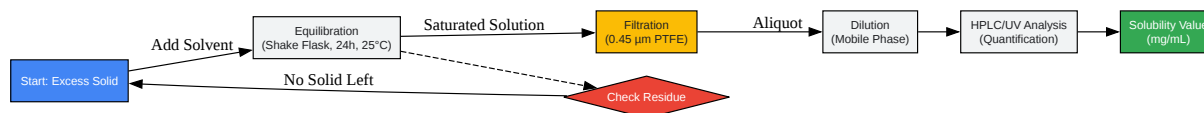
Since the compound is likely a solid, recrystallization is the preferred purification method.

- Solvent System: Ethyl Acetate (Solvent) / Heptane (Antisolvent).
- Mechanism: Dissolve in hot EtOAc (high solubility), slowly add Heptane (poor solubility) to induce nucleation.
- Alternative: IPA / Water (cooling crystallization).

## Experimental Protocol: Determination of Thermodynamic Solubility

Do not rely solely on prediction. Use this self-validating protocol to generate precise data.

### Workflow Visualization



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Figure 1: Standardized workflow for thermodynamic solubility determination.

### Step-by-Step Methodology

- Preparation: Weigh ~50 mg of **2-(Hydroxymethyl)-3-methoxybenzonitrile** into a 4 mL glass vial.
- Solvent Addition: Add 250 μL of the target solvent.
- Observation:
  - If dissolved immediately: Solubility > 200 mg/mL (Add more solid).
  - If undissolved: Proceed to equilibration.
- Equilibration: Agitate at 25°C ± 1°C for 24 hours (orbital shaker at 500 rpm).

- Validation: Ensure solid is still present. If not, the solution is unsaturated—repeat with more solid.
- Sampling: Filter the supernatant using a syringe filter (0.45  $\mu\text{m}$  PTFE or Nylon).
  - Note: Discard the first 100  $\mu\text{L}$  of filtrate to account for filter adsorption.
- Quantification: Analyze via HPLC-UV (254 nm) against a standard curve prepared in Methanol.

## References

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- Synthesis of Related Benzonitriles: Van, H. T. M., et al. (2011). "Synthesis of benzo[3,4]azepino[1,2-b]isoquinolin-9-ones from 3-arylisoquinolines..." (Discusses 4,5-dimethoxy-2-hydroxymethylbenzonitrile).<sup>[2]</sup> Bioorganic & Medicinal Chemistry Letters. Retrieved from [\[Link\]](#)
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## Sources

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